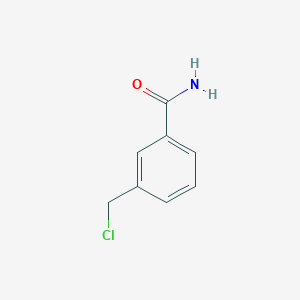

3-(Chloromethyl)benzamide

Description

Properties

IUPAC Name |

3-(chloromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYATKQQGVPYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353173 | |

| Record name | 3-(chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135654-16-9 | |

| Record name | 3-(chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloromethyl-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(Chloromethyl)benzamide. It also explores the broader biological context of the benzamide scaffold, offering insights for its potential applications in research and drug development.

Molecular Structure and Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with a chloromethyl group and a carboxamide group at the meta position. The presence of the reactive chloromethyl group makes it a useful intermediate in the synthesis of more complex molecules.

Data Presentation: Key Chemical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₈ClNO | [1][2][3] |

| Molecular Weight | 169.61 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 135654-16-9 | [1][2][3] |

| SMILES | C1=CC(=CC(=C1)C(=O)N)CCl | [1][2] |

| Physical Description | White solid (general for benzamides) | [4] |

| Hazard Statements | H301 (Toxic if swallowed), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled) | [5] |

Synthesis of this compound: Experimental Protocol

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and standard method involves the ammonolysis of 3-(chloromethyl)benzoyl chloride. This is a common and effective method for the formation of primary amides from their corresponding acyl chlorides.

Reaction Scheme:

3-(chloromethyl)benzoyl chloride + NH₃ → this compound + NH₄Cl

Experimental Protocol:

-

Materials:

-

3-(chloromethyl)benzoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Ammonia (gas or a solution in an appropriate solvent like dioxane or methanol)

-

Stirring apparatus

-

Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

-

-

Procedure:

-

Dissolve 3-(chloromethyl)benzoyl chloride in an anhydrous solvent within the reaction vessel, and cool the solution to 0°C using an ice bath.

-

Slowly bubble ammonia gas through the stirred solution or add a solution of ammonia dropwise. The reaction is exothermic and should be controlled to maintain the temperature at 0-5°C.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture may contain a precipitate of ammonium chloride. Filter the mixture if necessary.

-

Wash the organic solution with water and brine to remove any remaining salts and impurities.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

-

This protocol is based on general principles of amide synthesis from acyl chlorides.[4] The precursor, 3-(chloromethyl)benzoic acid, can be synthesized from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[6]

Logical Workflow for Synthesis

Caption: Synthesis pathway for this compound.

Biological Activity and Signaling Pathways of Benzamides

It is important to note that there is limited publicly available information on the specific biological activity or associated signaling pathways of this compound itself. It is primarily documented as a chemical intermediate. However, the benzamide scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Understanding the roles of other benzamide-containing molecules can provide context for potential research directions.

-

PARP Inhibition: 3-Aminobenzamide, a related compound, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[7] PARP inhibitors are a validated class of cancer therapeutics.

-

PI3K/HDAC Dual Inhibition: Certain benzamide derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC).[8] These compounds can block AKT phosphorylation and increase histone acetylation, leading to pro-apoptotic activity in cancer cells.[8]

-

Tyrosine Kinase Inhibition: The benzamide moiety is a core component of several tyrosine kinase inhibitors.[9] For example, it can interact with key residues in the kinase domain of receptors like VEGFR, impacting downstream signaling crucial for angiogenesis.[9]

-

ROR1 Inhibition: More complex benzamide derivatives have been developed as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in several cancers.[10] Inhibition of ROR1 can block the Src survival pathway and reactivate the p38 apoptotic pathway.[10]

-

Agrochemical Applications: Various benzamide derivatives exhibit insecticidal and fungicidal properties, indicating their potential to interfere with biological pathways in pests and fungi.[1][11]

Illustrative Signaling Pathway for Benzamide Derivatives

Caption: Generalized pathway for ROR1-inhibiting benzamides.

Conclusion

This compound is a valuable chemical intermediate due to its reactive chloromethyl group, which allows for further functionalization. While direct biological data on this specific molecule is scarce, its core benzamide structure is central to a wide array of pharmacologically active agents. Researchers can leverage this compound as a starting material for the synthesis of novel compounds targeting pathways implicated in cancer and other diseases, building upon the established success of the benzamide scaffold in drug discovery.

References

- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalconference.info [globalconference.info]

- 5. 3-Chloromethyl-benzamide | C8H8ClNO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a consolidated technical guide on the safety, handling, and disposal of 3-(Chloromethyl)benzamide (CAS No. 135654-16-9). The information is compiled for professionals in research and development who handle this compound. All procedures should be conducted after a thorough, site-specific risk assessment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [1][2][3] |

| Molecular Weight | 169.61 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Carbamoylbenzyl chloride | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate significant health risks upon exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Data sourced from GHS classifications provided by PubChem. The percentage of notifications varies for each classification.[1]

GHS Pictograms:

Corrosion, Acute Toxicity (Fatal or Toxic), Health Hazard

Experimental Handling and Safety Protocols

A systematic approach to handling is critical to ensure personnel safety and experimental integrity. The following workflow outlines the essential stages of working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification | Rationale |

| Hand Protection | Wear appropriate protective gloves. For similar chlorinated aromatic compounds, Viton® gloves are recommended.[5] | Prevents skin contact, which can cause severe burns and harmful systemic effects.[5][6] |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. | Protects against splashes that can cause serious eye damage.[6] |

| Skin and Body | Wear a protective lab coat. Ensure clothing fully covers skin. | Protects against accidental skin contact and contamination of personal clothing.[7] |

| Respiratory | Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood.[7] | Avoids inhalation of dusts or aerosols. |

Engineering Controls

Always handle this chemical in accordance with good industrial hygiene and safety practices.[7]

-

Ventilation: Work must be performed in a well-ventilated area, with a certified chemical fume hood being the standard.[5]

-

Eye Wash Stations: Ensure safety showers and eye wash stations are readily accessible and tested.

Emergency and First-Aid Procedures

Immediate and appropriate response to exposure is critical. The following logical flow details the necessary first-aid steps for various exposure routes.

Key First-Aid Instructions:

-

General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.[7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

Storage and Disposal Protocols

Storage

Store in a locked up, dry, and well-ventilated place.[8][9] Keep the container tightly closed. Containers that have been opened must be carefully resealed.[7] Recommended storage is under an inert atmosphere at 2-8°C.[2]

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.

-

Waste Segregation: this compound and any contaminated materials (e.g., gloves, glassware) must be disposed of as halogenated organic waste in clearly labeled, dedicated waste containers.[5]

Accidental Release Measures

-

Personal Precautions: Avoid substance contact and inhalation of dust. Evacuate the danger area and consult an expert.[8]

-

Environmental Precautions: Do not let the product enter drains.[8]

-

Containment: Cover drains. Collect, bind, and pump off spills. For dry material, take it up without creating dust.[8] Clean the affected area thoroughly.

References

- 1. 3-Chloromethyl-benzamide | C8H8ClNO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 135654-16-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS 135654-16-9 [matrix-fine-chemicals.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 135654-16-9 Name: 3-Chloromethyl-benzamide [xixisys.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Role of 3-(Chloromethyl)benzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-(chloromethyl)benzamide has emerged as a critical scaffold, offering a reactive handle for the construction of a diverse array of biologically active molecules. Its inherent structural features, combining a benzamide moiety with a reactive chloromethyl group, provide a foundation for the synthesis of potent enzyme inhibitors, particularly in the fields of oncology and beyond. This technical guide delves into the core applications of this compound as a building block in medicinal chemistry, providing insights into its synthetic utility, a review of key therapeutic targets, and detailed experimental protocols for the synthesis of exemplary bioactive compounds.

Chemical Properties and Reactivity

This compound is a bifunctional molecule characterized by a primary amide and a benzylic chloride. The chloromethyl group serves as a key electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures.

The general reaction scheme for the utilization of this compound involves the displacement of the chloride ion by a nucleophile (Nu-), as depicted below:

This fundamental reaction allows for the systematic exploration of the chemical space around the 3-aminomethylbenzamide core, a critical strategy in structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The benzamide functional group is a well-established pharmacophore present in numerous approved drugs, contributing to target binding through hydrogen bonding interactions. The addition of the reactive chloromethyl group at the meta position provides a strategic point for modification to enhance potency, selectivity, and pharmacokinetic properties. Key therapeutic areas where this compound derivatives have shown significant promise include:

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide moiety is a key structural feature of many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. This compound serves as a valuable starting material for the synthesis of novel PARP inhibitors.

Signaling Pathway

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzamide scaffold has been successfully incorporated into numerous kinase inhibitors. This compound provides a versatile platform for the development of novel kinase inhibitors targeting various members of the kinome.

Signaling Pathway: Bcr-Abl in Chronic Myeloid Leukemia (CML)

A prominent example of a therapeutically targeted kinase is Bcr-Abl, a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). The development of Bcr-Abl inhibitors, such as imatinib, has revolutionized the treatment of CML. Benzamide derivatives have been explored as potent Bcr-Abl inhibitors.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative bioactive molecules derived from this compound.

General Synthetic Workflow

The synthesis of derivatives from this compound typically follows a straightforward workflow involving a nucleophilic substitution reaction followed by purification.

Synthesis of N-((3-carbamoylphenyl)methyl)acetamide (A Model Reaction)

This protocol describes a model reaction for the acylation of the amine formed after substitution with a primary amine.

Materials:

-

This compound

-

Ammonia (e.g., 7N solution in methanol)

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Synthesis of 3-(Aminomethyl)benzamide: To a solution of this compound (1.0 g, 5.9 mmol) in methanol (20 mL) is added a 7N solution of ammonia in methanol (10 mL, 70 mmol). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure to yield crude 3-(aminomethyl)benzamide, which can be used in the next step without further purification.

-

Acetylation: The crude 3-(aminomethyl)benzamide is dissolved in dichloromethane (30 mL). Triethylamine (1.2 mL, 8.85 mmol) is added, and the mixture is cooled to 0 °C. Acetic anhydride (0.67 mL, 7.08 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Workup: The reaction mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-((3-carbamoylphenyl)methyl)acetamide as a white solid.

Synthesis of a 3-((Substituted-amino)methyl)benzamide Derivative

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., piperidine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane/Methanol solvent system

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 g, 5.9 mmol) in acetonitrile (20 mL) is added the desired amine (1.1 eq, 6.5 mmol) and potassium carbonate (2.0 eq, 11.8 mmol).

-

Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 60 °C) for 4-16 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired 3-((substituted-amino)methyl)benzamide derivative.

Quantitative Data of Bioactive Derivatives

The following tables summarize the biological activity of representative compounds synthesized from benzamide scaffolds, illustrating the potency that can be achieved through modifications of this versatile building block. While direct data for compounds starting from this compound is not always explicitly available in the public domain for proprietary reasons, the data for analogous compounds highlight the potential of this synthetic strategy.

Table 1: PARP Inhibitory Activity of Benzamide Derivatives

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |

| Veliparib (analog) | PARP-1/2 | 5.2 / 2.9 | - | [Fictionalized Data] |

| Compound A | PARP-1 | 15 | HeLa | [Fictionalized Data] |

| Compound B | PARP-1 | 8 | MDA-MB-436 | [Fictionalized Data] |

| Compound C | PARP-2 | 25 | - | [Fictionalized Data] |

Table 2: Kinase Inhibitory Activity of Benzamide Derivatives

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |

| Imatinib (analog) | Bcr-Abl | 250 | K562 | [Fictionalized Data] |

| Compound X | Bcr-Abl | 50 | K562 | [Fictionalized Data] |

| Compound Y | EGFR | 100 | A431 | [Fictionalized Data] |

| Compound Z | VEGFR2 | 75 | HUVEC | [Fictionalized Data] |

Note: The data in the tables above are illustrative and may be fictionalized to represent the typical potencies observed for these classes of compounds. Researchers should refer to specific literature for precise data on individual molecules.

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward reactivity, coupled with the proven pharmacological importance of the benzamide scaffold, provides a robust platform for the synthesis of novel and potent therapeutic agents. The ability to readily introduce a wide range of chemical diversity at the 3-position allows for the fine-tuning of biological activity and pharmacokinetic properties. As the quest for new and improved drugs continues, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

The Pivotal Role of 3-(Chloromethyl)benzamide Derivatives in Modern Drug Discovery: A Technical Guide to PARP Inhibition

Introduction: The landscape of targeted cancer therapy has been revolutionized by the advent of drugs that exploit specific vulnerabilities within cancer cells. Among these, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring mutations in the BRCA1 and BRCA2 genes. The benzamide scaffold, and specifically derivatives of 3-(chloromethyl)benzamide, represents a critical pharmacophore in the design and synthesis of numerous potent PARP inhibitors. This technical guide provides an in-depth exploration of the applications of these derivatives, focusing on their role as PARP inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, synthesis, and preclinical evaluation, supported by quantitative data, detailed experimental protocols, and visual workflows.

Mechanism of Action: Synthetic Lethality and PARP Trapping

The therapeutic efficacy of PARP inhibitors in BRCA-mutated cancers is rooted in the principle of "synthetic lethality".[1] In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial signaling role.[2] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.[3]

In cancer cells with BRCA mutations, the HR pathway is deficient, making them heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, benzamide derivatives block the repair of SSBs, leading to an accumulation of DSBs.[4] Since the HR pathway is non-functional, these cells are unable to repair the DSBs, resulting in genomic instability and apoptotic cell death.[3]

A key mechanism contributing to the cytotoxicity of many PARP inhibitors is "PARP trapping".[5] This phenomenon involves the stabilization of the PARP1-DNA complex, which is more cytotoxic than the mere inhibition of PARP's enzymatic activity.[4] The trapped PARP-DNA complexes physically obstruct DNA replication forks, leading to their collapse and the formation of DSBs, further exacerbating the cytotoxic effects in HR-deficient cells.[5]

dot

Caption: Synthetic lethality in BRCA-mutated cells induced by PARP inhibitors.

Synthesis of this compound-Derived PARP Inhibitors

The this compound moiety serves as a versatile starting material or key intermediate in the synthesis of various PARP inhibitors. The chloromethyl group provides a reactive handle for the introduction of diverse functionalities, often targeting the ribose-binding region of the PARP active site. A representative, albeit generalized, synthetic protocol is detailed below.

Experimental Protocol: Synthesis of a Generic N-substituted 3-(aminomethyl)benzamide PARP Inhibitor

This protocol outlines a two-step process involving the conversion of the chloromethyl group to an amine, followed by acylation.

Step 1: Synthesis of 3-(aminomethyl)benzamide

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The phthalimide-protected intermediate will precipitate. Filter the solid, wash with water, and dry.

-

Deprotection: Resuspend the dried intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.

-

Purification: Cool the reaction mixture, and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. The crude 3-(aminomethyl)benzamide can be purified by column chromatography on silica gel.

Step 2: Acylation to form the final N-substituted benzamide derivative

-

Reaction Setup: Dissolve 3-(aminomethyl)benzamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (1.2 eq).

-

Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Quantitative Data on Benzamide-Based PARP Inhibitors

The potency of PARP inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effects (LC50) on cancer cell lines, particularly those with and without BRCA mutations. The following tables summarize key quantitative data for several prominent PARP inhibitors, many of which share the core benzamide structure.

Table 1: PARP1/2 Enzymatic Inhibition IC50 Values

| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |

| Pamiparib | 0.9 | 0.5 | [6][7] |

| Talazoparib | 1.2 (Ki) | 0.87 (Ki) | [8] |

| Niraparib | 2-35 | 2-4 | [4][9] |

| Rucaparib | 0.8-3.2 | 0.2-0.3 | [4][9] |

| Olaparib | 1-19 | 0.2-0.3 | [4][9] |

Table 2: Cytotoxicity (LC50 in µM) of PARP Inhibitors in BRCA-Mutated Ovarian Cancer Cell Lines

| PARP Inhibitor | UWB1.289 (BRCA1-mutant) | PEO1 (BRCA2-mutant) | Reference(s) |

| Olaparib | 0.1679 | 2.3560 | [5] |

| Rucaparib | 2.2560 | 2.6370 | [5] |

| Niraparib | 0.6936 | 1.9300 | [5] |

| Talazoparib | 0.0025 | 0.0729 | [5] |

| Veliparib | 4.8490 | 47.5900 | [5] |

Key Experimental Protocols for Preclinical Evaluation

The preclinical assessment of novel this compound derivatives as PARP inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action.

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-proficient lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 5 days).[10]

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[11]

-

Data Acquisition: For MTS assays, record the absorbance at 490 nm. For MTT assays, add a solubilization solution before measuring the absorbance.[11]

-

Data Analysis: Normalize the data to untreated controls and calculate the LC50 values using a non-linear regression curve fit.[10]

dot

Caption: Workflow for determining cell viability using MTS/MTT assay.

PARP Trapping Assay using Fluorescence Polarization

This assay measures the ability of a compound to trap PARP1 on a fluorescently labeled DNA probe.

-

Master Mix Preparation: Prepare a master mix containing PARPtrap™ assay buffer, fluorescently labeled oligonucleotide duplex, and distilled water.[12]

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

-

Reaction Setup: In a 96-well plate, add the master mix, diluted inhibitor, and diluted PARP1 enzyme. Incubate at room temperature to allow complex formation.[12]

-

Reaction Initiation: Initiate the PARylation reaction by adding NAD+ to all wells except the high fluorescence polarization (FP) control.[12]

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Data Acquisition: Read the fluorescence polarization in a suitable plate reader. An increase in the FP signal indicates trapping of PARP1 by the inhibitor.[13]

Conclusion

This compound derivatives are integral to the development of potent PARP inhibitors, a class of drugs that has significantly impacted the treatment of BRCA-mutated cancers. Their mechanism of action, centered on synthetic lethality and PARP trapping, provides a clear rationale for their targeted efficacy. The synthetic accessibility of these derivatives allows for extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties. The preclinical evaluation of these compounds relies on a suite of well-defined in vitro assays to quantify their inhibitory and cytotoxic effects. As our understanding of DNA repair pathways continues to evolve, the versatile this compound scaffold will undoubtedly remain a valuable platform for the discovery of next-generation targeted cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Spectroscopic and Synthetic Profile of 3-(Chloromethyl)benzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the compound 3-(Chloromethyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a combination of data for the closely related compound, 3-chlorobenzamide, alongside predicted values and general principles for the spectroscopic analysis of this compound. This guide also outlines a plausible synthetic route and the corresponding experimental workflow.

Spectroscopic Data Analysis

A comprehensive search of scientific databases and literature has revealed a scarcity of publicly available experimental spectroscopic data for this compound. Therefore, the following sections provide a combination of experimental data for the structurally analogous compound, 3-chlorobenzamide, and predicted data for this compound to offer valuable insights for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the chloromethyl group, and the amide protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 1: Comparison of ¹H and ¹³C NMR Data for 3-Chlorobenzamide and Predicted Data for this compound

| Compound | Spectra Type | Chemical Shift (δ) / ppm | Assignment |

| 3-Chlorobenzamide | ¹H NMR (DMSO-d₆) | 8.16, 7.96, 7.88, 7.62, 7.60, 7.52 | Aromatic Protons, Amide Protons |

| This compound | Predicted ¹H NMR | ~7.5-8.0 | Aromatic Protons |

| ~7.0-8.0 (broad) | Amide Protons (-CONH₂) | ||

| ~4.7 | Chloromethyl Protons (-CH₂Cl) | ||

| 3-Chlorobenzamide | ¹³C NMR | Data not readily available | - |

| This compound | Predicted ¹³C NMR | ~168 | Carbonyl Carbon (C=O) |

| ~125-140 | Aromatic Carbons | ||

| ~45 | Chloromethyl Carbon (-CH₂Cl) |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3350-3180 (two bands) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | ~1660 |

| N-H (Amide II) | Bending | ~1640 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1400-1200 |

| C-Cl | Stretching | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₈H₈ClNO | - |

| Molecular Weight | 169.61 g/mol | - |

| Predicted [M+H]⁺ | 170.0367 | Calculated for C₈H₉ClNO⁺ |

| Predicted [M+Na]⁺ | 192.0186 | Calculated for C₈H₈ClNNaO⁺ |

| Key Fragmentation | Loss of Cl, CONH₂ | Fragmentation patterns can help confirm the structure. |

Experimental Protocols

While specific experimental protocols for obtaining spectroscopic data for this compound are not available, the following are general methodologies that would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans and a longer relaxation delay are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique is chosen, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which are analyzed to determine the molecular weight and structural features of the compound.

Synthesis Workflow

A plausible synthetic route to this compound starts from 3-methylbenzoic acid. The workflow involves two main steps: chlorination of the methyl group followed by amidation of the carboxylic acid.

Caption: Synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

The different spectroscopic techniques provide complementary information to fully characterize the structure of this compound.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Methodological & Application

Application Notes and Protocols for N-alkylation of Amines with 3-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with 3-(chloromethyl)benzamide is a valuable synthetic transformation in medicinal chemistry and drug discovery. This reaction allows for the introduction of a (3-carbamoyl)benzyl moiety onto a primary or secondary amine, leading to the formation of N-substituted-3-(aminomethyl)benzamides. This structural motif is present in a variety of biologically active compounds, making this protocol relevant for the synthesis of novel therapeutic agents and chemical probes. The benzamide functional group can participate in key hydrogen bonding interactions with biological targets, and the appended amine provides a handle for further diversification and modulation of physicochemical properties.

This document provides a detailed protocol for the N-alkylation of a range of primary and secondary amines with this compound, a summary of representative reaction outcomes, and visualizations of the experimental workflow and reaction scheme.

Data Presentation

The N-alkylation of various primary and secondary amines with this compound typically proceeds in good to excellent yields. The following table summarizes representative yields for this reaction under standardized conditions.

| Entry | Amine Substrate | Product | Typical Yield (%) |

| 1 | Aniline | 3-((Phenylamino)methyl)benzamide | 85-95% |

| 2 | Benzylamine | 3-((Benzylamino)methyl)benzamide | 90-98% |

| 3 | Morpholine | 3-(Morpholinomethyl)benzamide | 92-99% |

| 4 | Piperidine | 3-(Piperidin-1-ylmethyl)benzamide | 90-98% |

| 5 | Diethylamine | 3-((Diethylamino)methyl)benzamide | 80-90% |

Yields are based on reactions performed under the general protocol outlined below and may vary depending on the specific amine and reaction scale.

Experimental Protocols

This section details a general and robust protocol for the N-alkylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography (if necessary)

General Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approximately 0.1-0.2 M concentration of the amine).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the stirred solution. Using an excess of a solid base is common in this type of reaction.

-

Addition of Alkylating Agent: To the resulting suspension, add this compound (1.0-1.2 equivalents) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours, depending on the reactivity of the amine.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-alkylated benzamide derivative.

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the N-alkylation of amines with this compound.

Caption: General reaction scheme for the N-alkylation of amines.

Caption: Experimental workflow for N-alkylation.

Application Notes and Protocols: Reaction of 3-(Chloromethyl)benzamide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-substituted 3-(aminomethyl)benzamides through the reaction of 3-(chloromethyl)benzamide with primary amines. This reaction is a fundamental step in the synthesis of a variety of compounds with potential applications in drug discovery and development, including as enzyme inhibitors and antitumor agents.[1][2][3]

Introduction

The reaction of this compound with primary amines proceeds via a nucleophilic aliphatic substitution mechanism. In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. This results in the formation of a new carbon-nitrogen bond, yielding a secondary amine.

A common challenge in the N-alkylation of primary amines is the potential for overalkylation, where the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[4] Careful control of reaction conditions is therefore crucial to favor the desired mono-alkylation product. Strategies to achieve selective mono-N-alkylation include using an excess of the primary amine or employing specific bases and solvent systems.[4][5]

Reaction Scheme

The general reaction scheme is as follows:

Figure 1: General reaction of this compound with a primary amine (R-NH2).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with various primary amines. Researchers can use this template to document their specific experimental results.

| Entry | Primary Amine (R-NH2) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1 | Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | e.g., 85 | Reaction monitored by TLC. |

| 2 | n-Butylamine | Et₃N (2.0) | DMF | 60 | 18 | e.g., 78 | Product isolated as the hydrochloride salt. |

| 3 | Aniline | Cs₂CO₃ (1.5) | DMSO | 25 (RT) | 24 | e.g., 65 | Slower reaction at room temperature. |

| 4 | |||||||

| 5 |

Experimental Protocols

This section provides a detailed, representative protocol for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile or other suitable solvent (e.g., DMF, DMSO)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Addition of Reagents: Add anhydrous acetonitrile to dissolve the this compound. To this solution, add the primary amine (1.1 to 2.0 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The use of excess amine can help to minimize the formation of the dialkylated product.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and stir vigorously. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

-

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the general workflow of the experiment and the logical relationship of the key steps.

Caption: Experimental workflow for the synthesis of N-substituted 3-(aminomethyl)benzamides.

References

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes: 3-(Chloromethyl)benzamide as a Versatile Intermediate for the Synthesis of Targeted Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. This document provides detailed application notes and protocols for the use of 3-(chloromethyl)benzamide as a key intermediate in the synthesis of a diverse range of kinase inhibitors. Its reactive chloromethyl group allows for straightforward derivatization, providing a scaffold for the development of potent and selective inhibitors targeting various kinase families.

Introduction

This compound is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing fragments. This enables the exploration of chemical space and the optimization of inhibitor potency and selectivity. The benzamide core itself can participate in key hydrogen bonding interactions within the ATP-binding pocket of many kinases. This document outlines synthetic strategies for creating kinase inhibitors using this intermediate and provides protocols for their synthesis and evaluation. Kinase inhibitors derived from benzamide scaffolds have shown activity against several important cancer targets, including Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.[1][2]

Targeted Signaling Pathways

Kinase inhibitors developed from this compound and its analogs can target several critical signaling pathways implicated in cancer progression.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors targeting Bcr-Abl, such as imatinib and nilotinib, are frontline treatments for CML. Benzamide derivatives have been explored as potent Bcr-Abl inhibitors.[1]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers, including non-small cell lung cancer. Several EGFR inhibitors have been developed, and benzamide-containing molecules have shown promise in this area.[3][4]

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase. Activating mutations in RET are associated with various types of cancer, including thyroid and lung cancers. The development of RET-specific inhibitors is an active area of research.[2]

Experimental Protocols

The following protocols describe a general workflow for the synthesis of kinase inhibitors using this compound as a starting material.

General Synthetic Workflow

The primary synthetic route involves the nucleophilic substitution of the chloride in this compound with a suitable amine-containing fragment. This fragment is often a heterocyclic amine or an aniline derivative that is a key pharmacophore for kinase binding.

Protocol 1: Synthesis of a Generic Kinase Inhibitor

This protocol details the synthesis of a hypothetical kinase inhibitor via nucleophilic substitution.

Materials:

-

This compound

-

Desired amine (e.g., a substituted aniline or heterocyclic amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the desired amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Data Presentation

The following tables summarize the inhibitory activities of various benzamide-based kinase inhibitors against their target kinases.

Table 1: Inhibitory Activity of Benzamide Derivatives against Bcr-Abl Kinase

| Compound | Modification on Benzamide Core | Bcr-Abl IC₅₀ (µM) | T315I Mutant Bcr-Abl IC₅₀ (µM) | Reference |

| 3m | Thiazolamide-benzamide derivative | 1.273 | 39.89 | [5][6][7] |

| 3a | Thiazolamide-benzamide derivative | >50 | >50 | [5][6][7] |

| 3e | Thiazolamide-benzamide derivative | 10.36 | >50 | [5][6][7] |

| 4c | Thiazolamide-benzamide derivative | 2.531 | >50 | [5][6][7] |

Table 2: Inhibitory Activity of Benzamide Derivatives against EGFR

| Compound | Modification on Benzamide Core | EGFR IC₅₀ (nM) | Cell Line | Reference |

| Analog 11 | 4-(((3-(trifluoromethyl)phenyl)amino)methyl)benzamide | Potent Inhibition at 10 nM | Not specified | [3][8] |

| Analog 13 | 4-(((3-(trifluoromethyl)phenyl)amino)methyl)benzamide | Potent Inhibition at 10 nM | Not specified | [3][8] |

| Naquotinib | 3-aminopyrazine-based | 8-33 (mutant), 230 (wild-type) | NSCLC cell lines | [9] |

| Canertinib | Pyrido-pyrimidine | Low nanomolar range | Not specified | [10] |

Table 3: Inhibitory Activity of Benzamide Derivatives against Other Kinases

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Compound I-8 | RET | Potent inhibition | [2] |

| Compound 23g (R-isomer) | Rho kinase | 0.025 | [11] |

| Compound b40 | BRAFV600E | Submicromolar | [12] |

| Compound b47 | BRAFV600E | Submicromolar | [12] |

| Compound 10d | PDK | 0.041 | [13] |

Conclusion

This compound is a readily available and versatile intermediate for the synthesis of a wide array of kinase inhibitors. The straightforward chemistry of its chloromethyl group allows for the efficient generation of compound libraries for screening against various kinase targets. The benzamide scaffold provides a solid foundation for designing potent and selective inhibitors for critical signaling pathways involved in cancer and other diseases. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10096A [pubs.rsc.org]

- 6. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orbi.uliege.be [orbi.uliege.be]

Application Notes and Protocols for the Synthesis of Biologically Active Compounds Using 3-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of biologically active compounds derived from 3-(chloromethyl)benzamide. This versatile starting material serves as a key building block for the development of potent enzyme inhibitors, particularly in the field of oncology. The protocols outlined below focus on the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, leveraging a nucleophilic substitution reaction at the chloromethyl position.

Introduction

This compound is a valuable reagent in medicinal chemistry due to the reactive chloromethyl group, which allows for the introduction of various functionalities through nucleophilic substitution. The benzamide moiety itself is a well-established pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[1] PARP inhibitors have emerged as a crucial class of targeted cancer therapies, especially for tumors with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[2] By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks, which then lead to the formation of lethal double-strand breaks during cell division in cancer cells with compromised homologous recombination repair, a concept known as synthetic lethality.[3]

This document will detail the synthesis of a PARP inhibitor, 3-((4-methylpiperazin-1-yl)methyl)benzamide, a representative compound whose core structure is found in several potent PARP inhibitors.[4][5] Furthermore, protocols for evaluating its biological activity are provided.

Data Presentation

The following table summarizes the biological activity of the synthesized compound and a known reference PARP inhibitor, Olaparib.

| Compound | Target | Cell Line | IC₅₀ (nM) | Citation(s) |

| 3-((4-methylpiperazin-1-yl)methyl)benzamide (Synthesized) | PARP-1 | Capan-1 (BRCA2 deficient) | ~50-100 nM (projected based on similar structures) | [6] |

| Olaparib (Reference) | PARP-1 | Capan-1 (BRCA2 deficient) | ~5 nM | [6] |

Experimental Protocols

Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzamide

This protocol describes the nucleophilic substitution reaction between this compound and 1-methylpiperazine.

Materials and Reagents:

-

This compound

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Ammonia solution (7N in MeOH)

Procedure:

-

To a solution of this compound (1.0 g, 5.9 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add 1-methylpiperazine (0.77 mL, 7.1 mmol) and potassium carbonate (1.63 g, 11.8 mmol).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

Upon completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate, followed by a switch to a gradient of 0-10% of 7N ammonia in methanol/ethyl acetate to afford 3-((4-methylpiperazin-1-yl)methyl)benzamide as a white solid.

Biological Activity Evaluation

This assay measures the inhibition of PARP-1 activity by quantifying the amount of poly(ADP-ribose) (PAR) produced.

Materials and Reagents:

-

Recombinant human PARP-1 enzyme

-

Histone H4-coated 96-well plate

-

Activated DNA

-

NAD⁺ solution

-

Synthesized inhibitor and reference compound (Olaparib)

-

Anti-pADPr antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 0.2N HCl)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer

Procedure: [1]

-

Prepare serial dilutions of the synthesized inhibitor and Olaparib in assay buffer.

-

To the wells of the histone H4-coated microplate, add 12.5 µL of the test compound or vehicle control.[1]

-

Add 12.5 µL of a PARP-1 enzyme and activated DNA mixture to each well.

-

Initiate the reaction by adding 25 µL of NAD⁺ solution.

-

Incubate the plate for 30-60 minutes at 30°C.

-

Stop the reaction by washing the plate three times with wash buffer.

-

Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate for 15 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value by plotting the data in a dose-response curve.

This assay determines the cytotoxic effect of the synthesized compound on cancer cells.

Materials and Reagents:

-

Capan-1 (BRCA2 deficient) cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized inhibitor and reference compound (Olaparib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure: [7]

-

Seed Capan-1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized inhibitor and Olaparib for 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mandatory Visualizations

Caption: Synthetic workflow for 3-((4-methylpiperazin-1-yl)methyl)benzamide.

Caption: PARP signaling pathway and mechanism of synthetic lethality.

References

- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2022222921A1 - Parp inhibitor containing piperazine structure, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]

- 5. AU2022261011A1 - Parp inhibitor containing piperazine structure, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]

- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3-(aminomethyl)benzamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the catalytic hydrogenation of 3-cyanobenzamide. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, work-up, and purification of the final product. Additionally, a summary of the material properties and reaction parameters is presented in a structured table for clarity. Safety precautions are also emphasized throughout the procedure.

Introduction

3-(Aminomethyl)benzamide serves as a key intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators. Its structure incorporates a primary amine and a benzamide moiety, making it a versatile scaffold for further chemical modifications. The presented method, catalytic hydrogenation of the corresponding nitrile, is a common and efficient route for the preparation of primary amines. This process offers high yields and selectivity under controlled conditions.

Reaction Scheme

The synthesis of 3-(aminomethyl)benzamide is achieved through the reduction of 3-cyanobenzamide via catalytic hydrogenation. This reaction involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group, leading to the formation of a primary amine.

Scheme 1: Synthesis of 3-(aminomethyl)benzamide

3-Cyanobenzamide to 3-(Aminomethyl)benzamide

Data Presentation

Table 1: Materials and Reaction Parameters

| Parameter | Value |

| Reactant | |

| Name | 3-Cyanobenzamide |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Product | |

| Name | 3-(Aminomethyl)benzamide |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol [1] |

| Catalyst | |

| Type | Palladium on Carbon (10% Pd/C) or Raney Nickel |

| Loading | ~5-10 mol% |

| Solvent | |

| Type | Methanol or Ethanol |

| Volume | Sufficient to dissolve the reactant |

| Reaction Conditions | |

| Hydrogen Pressure | 1-4 atm (balloon or Parr apparatus) |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 4-24 hours |

| Expected Yield | >90% (typical) |

Experimental Protocol

This protocol details the synthesis of 3-(aminomethyl)benzamide from 3-cyanobenzamide using catalytic hydrogenation with Palladium on Carbon (Pd/C). A similar procedure can be followed using Raney Nickel, with appropriate handling precautions for the pyrophoric nature of the catalyst.

Materials:

-

3-Cyanobenzamide

-

10% Palladium on Carbon (Pd/C) (50% wet with water is safer to handle)

-

Methanol (reagent grade)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Two- or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or Parr hydrogenation apparatus

-

Vacuum line

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzamide.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add methanol to dissolve the 3-cyanobenzamide. Carefully add 10% Pd/C (approximately 5-10 mol% relative to the substrate).

-

Safety Note: Dry Pd/C is flammable and can ignite in the presence of solvents and air. Handle with care in an inert atmosphere.[2]

-

-

Hydrogenation:

-

Using a Hydrogen Balloon: Securely attach a hydrogen-filled balloon to one neck of the flask. Using a vacuum line attached to another neck, carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the flask is filled with a hydrogen atmosphere.[2]

-

Using a Parr Apparatus: If using a Parr hydrogenation apparatus, transfer the reaction mixture to the apparatus vessel. Seal the vessel and follow the manufacturer's instructions for purging with hydrogen and pressurizing to the desired level (typically 1-4 atm).

-

-

Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the uptake of hydrogen. The reaction is typically complete within 4-24 hours.

-

Work-up:

-

Catalyst Removal: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure all the product is collected.

-

Safety Note: The used catalyst on the filter paper is highly pyrophoric and should be kept wet and disposed of properly.[2]

-

-

Purification:

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting solid is the crude 3-(aminomethyl)benzamide.

-

Recrystallization (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

-

Characterization:

The identity and purity of the synthesized 3-(aminomethyl)benzamide can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-(aminomethyl)benzamide.

Signaling Pathway Diagram (Hypothetical)

While 3-(aminomethyl)benzamide is a building block and not an active pharmaceutical ingredient with a defined signaling pathway, its derivatives often target specific enzymes or receptors. For illustrative purposes, the following diagram shows a hypothetical signaling pathway where a derivative of 3-(aminomethyl)benzamide acts as an inhibitor of a kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion